molecular formula C17H26N2O B4967486 N-(1-isopropyl-4-piperidinyl)-3,5-dimethylbenzamide

N-(1-isopropyl-4-piperidinyl)-3,5-dimethylbenzamide

Cat. No.: B4967486
M. Wt: 274.4 g/mol
InChI Key: JETBGTJTRKQVEM-UHFFFAOYSA-N
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Description

N-(1-isopropyl-4-piperidinyl)-3,5-dimethylbenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with an isopropyl group and a benzamide moiety with two methyl groups at the 3 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isopropyl-4-piperidinyl)-3,5-dimethylbenzamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Isopropyl Group: The isopropyl group is introduced via alkylation reactions using isopropyl halides.

    Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting 3,5-dimethylbenzoic acid with appropriate amines under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and catalytic processes may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(1-isopropyl-4-piperidinyl)-3,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzamide moiety.

    Reduction: Reduced forms of the benzamide or piperidine ring.

    Substitution: Substituted derivatives at the piperidine ring or benzamide moiety.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with specific receptors or enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the context of neurological or psychiatric disorders.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(1-isopropyl-4-piperidinyl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-isopropyl-4-piperidinyl)benzamide
  • N-(1-isopropyl-4-piperidinyl)-4-methoxybenzamide
  • N-(1-isopropyl-4-piperidinyl)-2,4-dichlorobenzamide

Uniqueness

N-(1-isopropyl-4-piperidinyl)-3,5-dimethylbenzamide is unique due to the specific substitution pattern on the benzamide moiety, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group on the piperidine ring also contributes to its distinct properties compared to similar compounds.

Properties

IUPAC Name

3,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-12(2)19-7-5-16(6-8-19)18-17(20)15-10-13(3)9-14(4)11-15/h9-12,16H,5-8H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETBGTJTRKQVEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2CCN(CC2)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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